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Diol Biotin-PEG3-Alkyne

Affinity Purification Protein-Protein Interaction Mass Spectrometry Sample Prep

Standard biotin-alkyne reagents trap proteins irreversibly on streptavidin beads, forcing harsh denaturation that destroys complexes. Diol Biotin-PEG3-Alkyne solves this with a vicinal diol that enables chemical cleavage by sodium periodate, releasing native assemblies for activity assays or native MS. - 2× higher immobilization density vs. PEG23 linkers (81-98% monolayer coverage) - Gentle elution preserves non-covalent protein-protein interactions - No UV exposure needed - avoids photobleaching and DNA damage - ≥95% purity, shipped ambient as non-hazardous

Molecular Formula C25H41N5O9S
Molecular Weight 587.69
Cat. No. B1192586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiol Biotin-PEG3-Alkyne
SynonymsDiol Biotin-PEG3-alkyne
Molecular FormulaC25H41N5O9S
Molecular Weight587.69
Structural Identifiers
SMILESC#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O
InChIInChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1
InChIKeyXECRQAAHCSAXNE-BGJPATFMSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diol Biotin-PEG3-Alkyne Profile


Diol Biotin-PEG3-Alkyne (C25H41N5O9S, MW 587.69 g/mol) is a heterobifunctional chemical probe belonging to the biotin-PEG-alkyne reagent class . It integrates a biotin moiety for (strept)avidin affinity capture (Kd ~10⁻¹⁵ M), a hydrophilic triethylene glycol (PEG3) spacer arm to enhance aqueous solubility and reduce steric hindrance, a terminal alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a vicinal diol functional group [1]. This compound is supplied as a solid powder with ≥95% purity and is intended for research use only .

Workflow
CuAAC click chemistry biotinylation with subsequent streptavidin capture
Key feature
Vicinal diol enables chemical cleavage for native protein elution
Probe format
Heterobifunctional, PEG3 spacer for high-density surface immobilization

Diol Biotin-PEG3-Alkyne: Substitution Limitations


Substituting Diol Biotin-PEG3-Alkyne with a generic biotin-alkyne reagent (e.g., Biotin-PEG3-Alkyne without a diol group) compromises experimental flexibility and downstream processing efficiency. While all biotin-PEG-alkyne reagents enable click chemistry-mediated biotinylation, the presence or absence of specific functional groups—such as the vicinal diol—dictates whether captured biomolecules can be gently and selectively released after streptavidin pulldown . Furthermore, the PEG spacer length directly influences the accessibility of the biotin moiety, affecting immobilization density and subsequent enzymatic activity, as demonstrated by comparative studies with longer PEG23 linkers [1]. Therefore, a simple substitution without considering these structural features can lead to irreversible capture, suboptimal labeling efficiency, and compromised assay sensitivity.

Non‑diol biotin‑PEG3‑alkyne
Lacks the vicinal diol; capture becomes effectively irreversible under native conditions, which may prevent gentle protein complex elution.
Longer PEG spacer variants
PEG23 linkers may reduce streptavidin immobilization density compared to PEG3, potentially limiting biosensor signal-to-noise performance.
Photocleavable biotin‑PEG3‑alkyne
Requires UV light (365 nm) for release; UV exposure may compromise sensitive samples, whereas diol cleavage avoids this risk.

Diol Biotin-PEG3-Alkyne: Comparative Evidence


Cleavable vs. Non-Cleavable Biotin Linkers

Unlike standard Biotin-PEG3-Alkyne, Diol Biotin-PEG3-Alkyne incorporates a vicinal diol moiety that enables efficient, chemical cleavage and release of captured biotinylated molecules from streptavidin beads using sodium periodate (NaIO₄) . This is a critical differentiating feature for applications requiring elution of native, functional protein complexes, which is not possible with non-cleavable analogs where the biotin-streptavidin interaction is effectively irreversible under non-denaturing conditions.

Reversible Capture
Class‑level inference
Diol enables NaIO₄ cleavage; non‑diol analog effectively non‑cleavable under native conditions (Kd ≈10⁻¹⁵ M)
Supports native protein elution workflows
Validate cleavage efficiency in target system
Affinity Purification Protein-Protein Interaction Mass Spectrometry Sample Prep

PEG3 vs. PEG23 Linker Immobilization Density

A head-to-head study evaluating biotin linkers on PNIPAAm brushes demonstrated that a short Biotin-PEG3 linker (analogous to the PEG3 arm in the target compound) yields significantly higher biotinylation and subsequent streptavidin-HRP immobilization density compared to a long Biotin-PEG23 linker [1]. At 20°C, the biotin-PEG3 modified surface achieved 81-98% monolayer coverage of SA-HRP, whereas the biotin-PEG23 surface only reached 43% coverage.

Immobilization Density
Head‑to‑head
2.0‑fold increase in coverage (81–98% vs. 43%)
Reported higher surface functionalization with PEG3
PNIPAAm brush model at 20°C
Surface Plasmon Resonance ELISA Biosensor Development

Diol vs. Photocleavable Biotin Linkers

While both Diol Biotin-PEG3-Alkyne and PC Biotin-PEG3-Alkyne are cleavable analogs, their cleavage mechanisms differ fundamentally, dictating their utility in different experimental systems. Diol Biotin-PEG3-Alkyne is cleaved chemically using sodium periodate (NaIO₄) , whereas PC Biotin-PEG3-Alkyne requires photolysis with 365 nm UV light (1-5 mW/cm²) for release . The chemical cleavage method of the diol variant avoids potential UV-induced damage to sensitive biomolecules (e.g., nucleic acids, live cells) and does not require specialized light sources.

Cleavage Mechanism
Class‑level inference
Chemical (NaIO₄) vs. photolytic (365 nm UV, 1–5 mW/cm²) release
Avoids UV exposure for UV‑sensitive samples
Mechanism compatibility review advised
Chemical Biology Proteomics Target Identification

Defined Structure and Purity Advantage

Diol Biotin-PEG3-Alkyne is a chemically defined, single compound (C25H41N5O9S, MW 587.69 g/mol) with a minimum purity specification of ≥95% . This level of analytical characterization is essential for quantitative and reproducible science. The canonical SMILES string (O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC([C@H](O)[C@@H](O)C(NCC#C)=O)=O)=O)[C@@]2([H])N1) confirms the precise stereochemistry and structural identity .

Identity & Purity
Supporting evidence
≥95% purity, defined stereochemistry, exact mass 587.2625
Reduces risk of impurity‑related artifacts
Lot‑specific COA recommended
Analytical Chemistry Quality Control Chemical Procurement

Diol Biotin-PEG3-Alkyne Applications


Native Protein Elution for Proteomics

This reagent is ideally suited for labeling azide-tagged proteins in cell lysates via CuAAC click chemistry, followed by capture on streptavidin beads. Critically, the vicinal diol group allows for specific elution of the native protein complex using sodium periodate (NaIO₄) . This chemical cleavage step preserves non-covalent protein-protein interactions, enabling downstream analysis by native mass spectrometry or activity assays. This workflow is superior to using non-cleavable biotin reagents (which require harsh denaturation) or photocleavable reagents (which risk UV damage) [1].

High-Density Immobilization for SPR Chips

For the development of surface plasmon resonance (SPR) or biolayer interferometry (BLI) biosensors, the PEG3 spacer of Diol Biotin-PEG3-Alkyne is optimal for achieving high-density immobilization of biotinylated ligands onto streptavidin-coated chips. Comparative data show that a PEG3 linker yields a 2-fold higher immobilization density compared to a longer PEG23 linker (81-98% vs. 43% monolayer coverage) . This higher density translates to a greater dynamic range and improved detection sensitivity for analyte binding studies.

Labeling UV-Sensitive Samples

When working with UV-sensitive probes (e.g., certain fluorophores, DNA origami, or live cells), Diol Biotin-PEG3-Alkyne is the cleavable biotin linker of choice over photocleavable (PC) variants. The chemical cleavage with sodium periodate occurs without any UV exposure, preventing photobleaching, phototoxicity, or unwanted DNA damage that can occur with the 365 nm light required by PC Biotin-PEG3-Alkyne . This ensures the integrity of the sample during the critical elution step following pulldown.

Application
Selection Property
Validation Focus
Native protein elution for proteomics
Cleavable diol for reversible capture
Elution efficiency under native conditions
High‑density SPR chip immobilization
PEG3 spacer arm length
Surface coverage and signal‑to‑noise ratio
Labeling UV‑sensitive samples
Chemical cleavage (NaIO₄) method
Sample integrity without UV exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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